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Compound of Interest

Compound Name: Methyl p-toluenesulfonate

Cat. No.: B166302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for methyl p-toluenesulfonate. Detailed experimental
protocols and data interpretation are included to support research and development activities.

Spectroscopic Data

The following sections present the quantitative 'H NMR, 3C NMR, and IR spectroscopic data

for methyl p-toluenesulfonate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of methyl p-toluenesulfonate is characterized by distinct signals
corresponding to the aromatic and methyl protons. The data presented below was acquired in
deuterated chloroform (CDCIs).
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.78 Doublet (d) 2H Ar-H (ortho to SO2R)
7.35 Doublet (d) 2H Ar-H (meta to SOzR)
3.77 Singlet (s) 3H O-CHs
2.45 Singlet (s) 3H Ar-CHs

Note: The coupling constant (J) for the aromatic protons is approximately 8.2 Hz.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts are reported relative to tetramethylsilane (TMS).

Chemical Shift (8) ppm Assighment

145.0 Ar-C (quaternary, attached to S)
134.4 Ar-C (quaternary, attached to CHs)
129.8 Ar-CH (meta to SOz2R)

127.8 Ar-CH (ortho to SO2R)

55.6 O-CHs

21.6 Ar-CHs

Infrared (IR) Spectroscopy

The IR spectrum of methyl p-toluenesulfonate displays characteristic absorption bands
corresponding to the various functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1595 Medium Aromatic C=C stretch
~1360 Strong Asymmetric SOz stretch
~1175 Strong Symmetric SO2 stretch
~1095 Strong S-O-C stretch

p-disubstituted benzene C-H
~815 Strong
bend (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of methyl
p-toluenesulfonate.

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 10-20 mg of methyl p-toluenesulfonate into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Agitate the vial until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Instrument Parameters (*H NMR):
e Spectrometer: 400 MHz (or higher) NMR spectrometer

e Pulse Sequence: Standard single-pulse sequence
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Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: 0-15 ppm

Temperature: 298 K

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz (or higher) NMR spectrometer

e Pulse Sequence: Proton-decoupled single-pulse sequence

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

e Number of Scans: 128-1024 (or more, depending on concentration)
e Spectral Width: 0-220 ppm

e Temperature: 298 K

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Place a small amount of solid methyl p-toluenesulfonate onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters (FT-IR):
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o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
» Mode: Attenuated Total Reflectance (ATR)

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Visualizations

The following diagrams illustrate the molecular structure and spectroscopic correlations of
methyl p-toluenesulfonate.
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Caption: Molecular structure of methyl p-toluenesulfonate.
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Methyl p-Toluenesulfonate Structure
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« To cite this document: BenchChem. [Spectroscopic Analysis of Methyl p-Toluenesulfonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166302#spectroscopic-data-of-methyl-p-
toluenesulfonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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